molecular formula C16H12FN3O3S2 B12941004 Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- CAS No. 500568-12-7

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-

Cat. No.: B12941004
CAS No.: 500568-12-7
M. Wt: 377.4 g/mol
InChI Key: MIICAJCUWHRQCD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-, follows IUPAC guidelines for polyfunctional organic compounds. The parent structure is benzamide , a benzene ring substituted with a carboxamide group (-CONH2). Key substituents are enumerated as follows:

  • N-(4-fluorophenyl) : A fluorine atom at the para position of a phenyl group attached to the benzamide’s nitrogen.
  • 4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl] : A methylene (-CH2-) group at the para position of the benzamide’s benzene ring, further substituted with a sulfonyl (-SO2-) group bonded to the 2-position of a 1,3,4-thiadiazole heterocycle.

The IUPAC name is derived by prioritizing functional groups in the order of suffix precedence (amide > sulfonamide) and numbering the benzene ring to assign the lowest possible locants.

Table 1: IUPAC Name Breakdown

Component Description
Benzamide Parent structure: C6H5CONH2
N-(4-fluorophenyl) Substituent on amide nitrogen: -(C6H4F-4)
4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl] Substituent on benzene ring: -CH2-SO2-(1,3,4-thiadiazol-2-yl)

The molecular formula, C16H12FN3O3S , confirms the integration of a fluorine atom, three nitrogen atoms, and two sulfur atoms, consistent with the named substituents.

Molecular Topology Analysis

Molecular topology refers to the connectivity and spatial arrangement of atoms within the molecule. The compound features:

  • A benzamide core with a planar benzene ring.
  • A 4-fluorophenyl group attached to the amide nitrogen, introducing steric bulk and electronic effects due to the electronegative fluorine.
  • A sulfonylmethyl-thiadiazole moiety at the benzene’s para position, creating a branched topology.

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its conjugation with the sulfonyl group enhances electron-withdrawing characteristics, influencing the molecule’s polarity and reactivity.

Key Bond Interactions :

  • The sulfonyl group (-SO2-) adopts a tetrahedral geometry, with S=O bond lengths approximating 1.43 Å, typical for sulfonamides.
  • The thiadiazole ring exhibits partial double-bond character between nitrogen and sulfur, stabilizing aromaticity.
  • The methylene linker (-CH2-) between the benzene and sulfonyl groups allows rotational flexibility, contributing to conformational diversity.

X-ray Crystallographic Characterization

While X-ray crystallographic data for this specific compound remain unpublished, insights can be extrapolated from structurally related benzamide derivatives. For example, N-(1,3-thiazol-2-yl)benzamide analogues crystallize in monoclinic systems with intermolecular N–H···N hydrogen bonds and π-π stacking between aromatic rings.

Hypothesized Crystallographic Features :

  • Space Group : Likely P2₁/c (common for benzamide derivatives).
  • Unit Cell Parameters : Anticipated a = 10–12 Å, b = 5–6 Å, c = 15–17 Å, with β ≈ 90–110°.
  • Intermolecular Interactions :
    • N–H···O hydrogen bonds between amide protons and sulfonyl oxygens.
    • Edge-to-face π-π interactions between the 4-fluorophenyl and benzamide rings.

Experimental validation via single-crystal X-ray diffraction is required to confirm these predictions.

Comparative Analysis with Structural Analogues

Comparative analysis highlights distinctions in electronic and steric profiles between this compound and analogues:

Table 2: Structural Comparison with Analogues

Compound Key Differences Impact on Properties
4-fluoro-SBB Lacks thiadiazole-sulfonyl moiety Reduced electron-withdrawing capacity
NSC698990 Thiadiazole directly bonded to benzamide Altered hydrogen-bonding potential
5-[(4-chlorophenyl)sulfonyl] analogue Chlorine vs. fluorine substituent Increased lipophilicity

Electronic Effects :

  • The 4-fluorophenyl group induces a stronger electron-withdrawing effect compared to chlorophenyl analogues, potentially enhancing solubility in polar solvents.
  • The sulfonyl-thiadiazole moiety increases acidity of the amide proton (predicted pKa ~8–9), favoring deprotonation under physiological conditions.

Steric Considerations :

  • The methylene spacer in this compound reduces steric hindrance between the thiadiazole and benzamide groups compared to direct linkage in NSC698990, potentially improving binding to biological targets.

Properties

CAS No.

500568-12-7

Molecular Formula

C16H12FN3O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-ylsulfonylmethyl)benzamide

InChI

InChI=1S/C16H12FN3O3S2/c17-13-5-7-14(8-6-13)19-15(21)12-3-1-11(2-4-12)9-25(22,23)16-20-18-10-24-16/h1-8,10H,9H2,(H,19,21)

InChI Key

MIICAJCUWHRQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=CS2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1,3,4-Thiadiazol-2-yl)sulfonyl)methyl)-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate reagents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Coupling with Benzamide: The final step involves coupling the thiadiazole-sulfonyl intermediate with 4-fluorobenzamide under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((1,3,4-Thiadiazol-2-yl)sulfonyl)methyl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(((1,3,4-Thiadiazol-2-yl)sulfonyl)methyl)-N-(4-fluorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((1,3,4-Thiadiazol-2-yl)sulfonyl)methyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfonyl group are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Sulfonamide Derivatives

a) 1,3,4-Oxadiazole Analogs (LMM5 and LMM11)
  • Structure : LMM5 and LMM11 feature a 1,3,4-oxadiazole core instead of thiadiazole, with sulfonamide linkages to substituted benzamides (e.g., 4-methoxyphenyl or furan-2-yl groups) .
  • Activity : Both compounds exhibit antifungal activity against Candida albicans (MIC values: 8–16 µg/mL), likely via thioredoxin reductase inhibition.
b) 1,2,4-Triazole Derivatives (Compounds 7–9)
  • Structure : Compounds 7–9 contain a 1,2,4-triazole ring fused to a sulfonamide-benzamide backbone. Substituents include halogens (Cl, Br) and difluorophenyl groups .
  • Tautomerism : These compounds exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
c) Thiazole-Based Benzamides
  • Example : 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide () replaces thiadiazole with thiazole and incorporates a diethylsulfamoyl group .
  • Key Contrast : The thiazole ring’s nitrogen/sulfur arrangement may enhance hydrogen bonding compared to thiadiazole, influencing pharmacokinetics.

Functional Group and Substituent Analysis

Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Sulfonamide Substituent Fluorinated Group Reported Activity
Target Compound 1,3,4-Thiadiazole Methylsulfonyl N-(4-fluorophenyl) Not explicitly reported
LMM5 (1,3,4-Oxadiazole) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl 4-Methoxyphenyl Antifungal (C. albicans)
1,2,4-Triazole-3-thiones 1,2,4-Triazole 4-X-phenylsulfonyl (X=H,Cl,Br) 2,4-Difluorophenyl N/A
4-(Diethylsulfamoyl)-N-[4-F-thiazol-2-yl] Thiazole Diethylsulfamoyl 4-Fluorophenyl (on thiazole) N/A

Docking and Computational Studies

  • Glide Docking : Compounds like LMM5/LMM11 were identified using in silico screening (Glide docking), achieving RMSD <2 Å in pose prediction .
  • Enhanced Scoring (Glide XP) : The target compound’s hydrophobic thiadiazole and fluorophenyl groups may improve binding affinity in enclosures, as seen in Glide XP models .

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Among these compounds, Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl] has shown promising potential due to its unique structural features that enhance its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H12FN3O3S\text{C}_{16}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Key properties include:

  • Molecular Weight : 377.413 g/mol
  • LogP : 4.368 (indicating moderate lipophilicity)

This compound contains a thiadiazole ring which is known for contributing to various biological activities.

The biological activity of this benzamide derivative is attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to effects such as:

  • Anticancer Activity : By inhibiting cell proliferation through enzyme inhibition.
  • Antimicrobial Effects : Potentially disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Research has indicated that benzamide derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications with fluorine atoms enhanced the selectivity and potency against specific cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against pathogenic bacteria and fungi. In vitro assays have shown that benzamide derivatives can effectively inhibit the growth of various microorganisms .

Case Study 1: HDAC Inhibition

A closely related compound was studied for its ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. The derivative exhibited selective inhibition against HDAC3 with an IC50 value of 95.48 nM and demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of benzamide derivatives against several fungal strains. The results indicated that certain substitutions on the benzamide structure could enhance antifungal activity significantly, showcasing the importance of structural modifications in developing effective antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-, a comparison with similar compounds can be insightful:

Compound NameStructureKey Activity
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamideStructureModerate anticancer activity
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineStructureAntimicrobial properties

The presence of fluorine in the phenyl ring appears to enhance both anticancer and antimicrobial activities compared to non-fluorinated analogs.

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